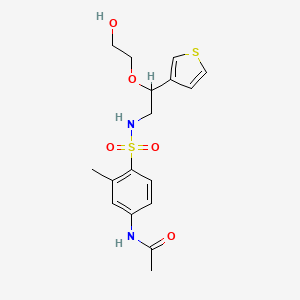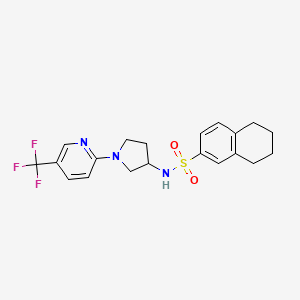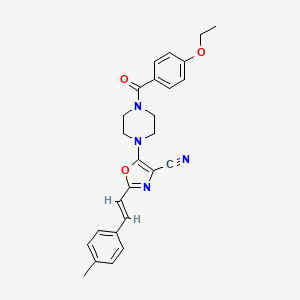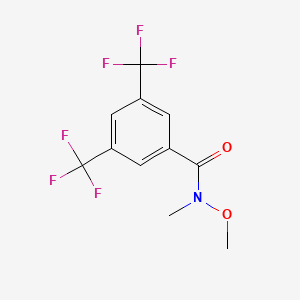![molecular formula C13H8ClF3N4S B2394879 3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-19-2](/img/structure/B2394879.png)
3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups. It has a triazolopyridazine core, which is a type of heterocyclic compound containing nitrogen atoms . The molecule also contains a trifluoromethyl group attached to a phenyl ring, and a sulfanyl group linking the phenyl ring to the triazolopyridazine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring, which is a fused ring system containing three nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Structural Characterization
Research has demonstrated the synthesis and characterization of various pyridazine derivatives, including those related to the specified compound, highlighting their structural properties through techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide insights into the molecular structure, crystallization patterns, and quantum chemical parameters, which are crucial for understanding the compounds' reactivity and stability (Sallam et al., 2021; Sallam et al., 2021).
Biological Activities
Studies have also investigated the biological activities of pyridazine derivatives, including anti-tumor, anti-inflammatory, antiviral (specifically against hepatitis-A virus), and anti-diabetic activities. These compounds have been evaluated for their potential as therapeutic agents in various disease models, showing promising results in preclinical studies (Shamroukh & Ali, 2008; Bindu et al., 2019).
Antihypertensive and Anxiolytic Activities
Further research has delved into the antihypertensive and anxiolytic potential of these compounds, exploring their pharmacological effects in rodent models. The studies suggest a positive impact on blood pressure regulation without affecting heart rate, alongside potential anxiolytic effects, indicating the therapeutic relevance of these derivatives in managing hypertension and anxiety (Katrusiak et al., 2001; Albright et al., 1981).
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. Given the known activities of related compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .
特性
IUPAC Name |
3-chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4S/c14-12-19-18-10-4-5-11(20-21(10)12)22-7-8-2-1-3-9(6-8)13(15,16)17/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRNMDIBMURDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)


![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)
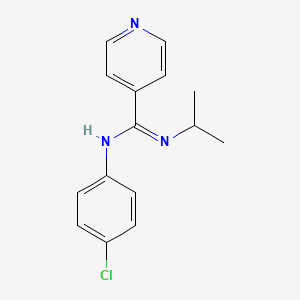
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)
